molecular formula C8H7F3O3S B1593995 o-tolyl Trifluoromethanesulfonate CAS No. 66107-34-4

o-tolyl Trifluoromethanesulfonate

Cat. No. B1593995
CAS RN: 66107-34-4
M. Wt: 240.2 g/mol
InChI Key: RBOGJRXPKONDGC-UHFFFAOYSA-N
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Description

O-Tolyl Trifluoromethanesulfonate, also known as o-Tolyl Triflate, is a chemical compound with the molecular formula C8H7F3O3S . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of o-Tolyl Trifluoromethanesulfonate is 240.20 . The molecule consists of an aromatic ring (tolyl group) attached to a trifluoromethanesulfonate group .


Physical And Chemical Properties Analysis

O-Tolyl Trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.37 and a refractive index of 1.44 .

Scientific Research Applications

Organic Synthesis: Acylation Reactions

o-Tolyl Trifluoromethanesulfonate: is widely used as an acylation catalyst due to its high reactivity and selectivity. It facilitates both C-acylation and O-acylation reactions under mild conditions, which are crucial in the synthesis of complex organic molecules . This compound allows for the precise introduction of acyl groups into aromatic compounds, enabling the synthesis of a variety of ketones and esters that are significant in pharmaceuticals and agrochemicals.

Material Science: Aggregation-Induced Emission

In material science, o-Tolyl Trifluoromethanesulfonate plays a role in the synthesis of siloles, which exhibit aggregation-induced emission (AIE). This property is particularly valuable in the development of new optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells . The ability to control the luminescence of these materials through molecular design using o-Tolyl Trifluoromethanesulfonate is a key area of research.

Medicinal Chemistry: Indole Derivative Synthesis

The indole nucleus is a common and important motif in many pharmaceuticalso-Tolyl Trifluoromethanesulfonate is used in the synthesis of indole derivatives, which have shown promise in various therapeutic areas due to their high affinity to multiple biological receptors . The compound’s role in constructing these bioactive molecules is critical for developing new drugs.

Catalysis: Friedel–Crafts Acylation

o-Tolyl Trifluoromethanesulfonate: is employed in Friedel–Crafts acylation reactions, a fundamental method for introducing acyl groups into aromatic rings . This reaction is essential for the production of aryl ketones, which are intermediates in the manufacture of dyes, fragrances, and polymers.

Chemical Sensing: Sensor Development

The unique electronic structure of siloles synthesized using o-Tolyl Trifluoromethanesulfonate makes them suitable for use in chemical sensors . These sensors can detect various environmental pollutants and have applications in monitoring air quality and detecting hazardous substances.

Photophysics: Study of Luminescence Mechanisms

Research into the luminescence mechanisms of siloles involves o-Tolyl Trifluoromethanesulfonate . Understanding the photophysical properties of these compounds can lead to advancements in fluorescence microscopy and the development of biological probes .

Safety And Hazards

O-Tolyl Trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Triflates, including o-Tolyl Trifluoromethanesulfonate, are being studied for their potential applications in various chemical reactions . For example, the catalytic activity of trifluoromethanesulfonic acid (TfOH) in C- and/or O-acylation has broadened the use of various substrates .

properties

IUPAC Name

(2-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGJRXPKONDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341279
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-tolyl Trifluoromethanesulfonate

CAS RN

66107-34-4
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolyl Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Wang, Y Hu, H Jin, Y Liu, B Zhou - The Journal of Organic …, 2020 - ACS Publications
… More steric o-tolyl trifluoromethanesulfonate and naphthalen-1-yl trifluoromethanesulfonate also worked efficiently compared with less steric ones (3hvs3b, 3ivs3e, Scheme 2). The …
Number of citations: 12 pubs.acs.org
X Chen, H Wu, R Yu, H Zhu, Z Wang - The Journal of Organic …, 2021 - ACS Publications
Palladium-catalyzed C–P bond formation reaction of ArBr/ArOTf using acylphosphines as differential phosphination reagents is reported. The acylphosphines show practicable reactivity …
Number of citations: 13 pubs.acs.org
J Lindman, A Yadav, J Gising… - The Journal of Organic …, 2023 - ACS Publications
… Using o-tolyl trifluoromethanesulfonate as starting material, the product was isolated in 79% (110 mg) yield. H NMR (400 MHz, chloroform-d) δ 7.32–7.30 (m, 1H), 7.30–7.28 (m, 2H), …
Number of citations: 1 pubs.acs.org
KF Zhang - 2018 - edoc.unibas.ch
Over the past decades, transition-metal-catalyzed cross-coupling reactions have witnessed considerable growth and emerged as a powerful tool for the construction of carbon-carbon …
Number of citations: 0 edoc.unibas.ch
S Cho - 2021 - search.proquest.com
Poly-substituted arenes are valuable skeletons and widespread in pharmaceuticals, agrochemicals, and functional materials. In the design and development of novel functional arenes, …
Number of citations: 0 search.proquest.com
L Peterson - 2017 - deepblue.lib.umich.edu
Biologically active compounds, such as molecules isolated from natural sources like plants and marine sponges, have long been of interest to the synthetic chemistry community. …
Number of citations: 0 deepblue.lib.umich.edu
B Zavesky - 2014 - deepblue.lib.umich.edu
Cyclic guanidines are an interesting class of molecules that show a wide range of interesting biological activity, including cytotoxicity, antimicrobial activity, and antibiotic activity. …
Number of citations: 3 deepblue.lib.umich.edu
T Taeufer, J Pospech - The Journal of Organic Chemistry, 2020 - ACS Publications
… Following general procedure B, the use of o-tolyl trifluoromethanesulfonate (1x) afforded the title compound 3x (70 mg, 0.408 mmol, 77%) as a white crystalline solid after purification via …
Number of citations: 14 pubs.acs.org

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